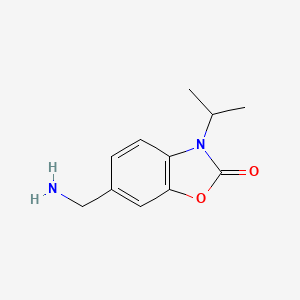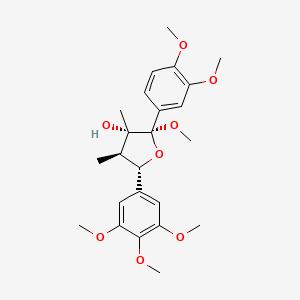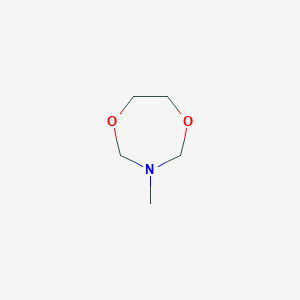
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, and an amino group attached to the second carbon of the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid typically involves several steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Continuous Flow Synthesis: Utilizing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.
Pathway Modulation: Affecting metabolic or signaling pathways, resulting in physiological changes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of an amino group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
Clave InChI |
OKQUKSPXMZEXSM-BCZLUZIISA-N |
SMILES isomérico |
CC1CC(CC(C1)[C@@H](C(=O)O)N)C |
SMILES canónico |
CC1CC(CC(C1)C(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



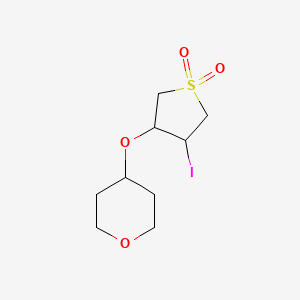
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
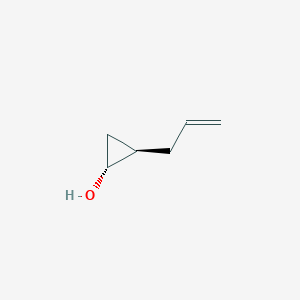


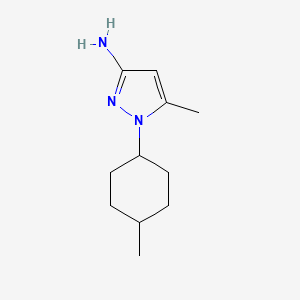
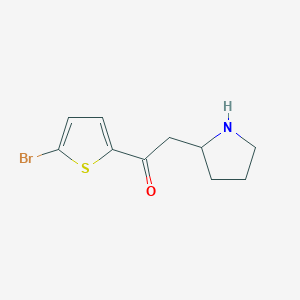
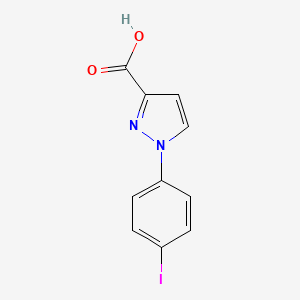
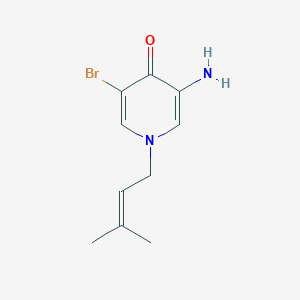
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
